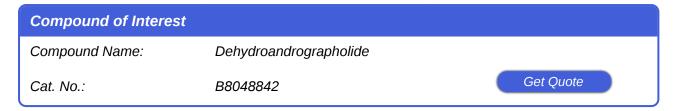


Application Note: Quantification of Dehydroandrographolide in Herbal Extracts using HPLC-UV

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroandrographolide, a major bioactive diterpenoid lactone found in Andrographis paniculata, is known for its wide range of pharmacological activities, including anti-inflammatory, antiviral, and antioxidant properties. Accurate and reliable quantification of **dehydroandrographolide** in herbal extracts and finished products is crucial for quality control, standardization, and ensuring therapeutic efficacy. This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the precise quantification of **dehydroandrographolide**.

Principle

This method utilizes reverse-phase HPLC to separate **dehydroandrographolide** from other components in the herbal extract matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water. The quantification is performed by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to that of a certified reference standard.

Experimental Protocols Materials and Reagents



- Dehydroandrographolide reference standard (purity ≥ 98%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, purified)
- Phosphoric acid (analytical grade)
- Herbal extract of Andrographis paniculata
- 0.45 μm syringe filters

Equipment

- HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector
- C18 analytical column (e.g., 4.6 mm x 250 mm, 5 μm particle size)
- Analytical balance
- Ultrasonic bath
- Vortex mixer
- Volumetric flasks and pipettes

Preparation of Standard Solutions

- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of dehydroandrographolide reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 μg/mL to 100 μg/mL. These will be used to construct the calibration curve.

Sample Preparation



- Extraction: Accurately weigh a suitable amount of powdered herbal extract (e.g., 100 mg) and transfer it to a conical flask.
- Add a known volume of extraction solvent (e.g., 25 mL of methanol or a methanol-water mixture).
- Sonicate the mixture in an ultrasonic bath for 30-60 minutes to ensure complete extraction.
 [1][2]
- Allow the mixture to cool to room temperature.
- Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[3]

Chromatographic Conditions

The following are typical starting conditions that may require optimization based on the specific HPLC system and column used:

Parameter	Condition		
Column	C18 (e.g., 4.6 mm x 250 mm, 5 µm)[4]		
Mobile Phase	Acetonitrile:Water (Gradient or Isocratic)[4]		
Flow Rate	0.5 - 1.0 mL/min		
Detection Wavelength	225 nm or 254 nm		
Injection Volume	10 - 20 μL		
Column Temperature	Ambient or controlled (e.g., 25°C)		

An example of a gradient elution program could be: 0-1 min, 40% Acetonitrile; 1-5 min, 40-50% Acetonitrile; 5-15 min, 50-70% Acetonitrile.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:



- Linearity: Assess the linear relationship between the concentration of the standard and the detector response. A correlation coefficient (r²) of >0.999 is generally considered acceptable.
- Precision: Evaluate the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
- Accuracy: Determine the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

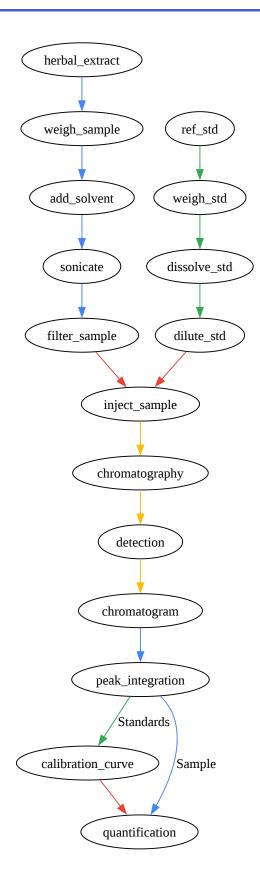
The following table summarizes quantitative data from various published HPLC methods for **dehydroandrographolide**.



Parameter	Method 1	Method 2	Method 3	Method 4
Mobile Phase	Methanol:Acetoni trile:Water (50:10:40 v/v)	Acetonitrile- Water (gradient)	Acetonitrile and 0.1% Phosphoric Acid (40:60)	Methanol and Water (53:47)
Detection Wavelength	225 nm	225 nm	230 nm	223 nm
Linearity Range	0.05 - 5.0 μg/mL	10 - 100 mg/L	100 - 600 μg/mL	230 - 1000 ppm
Correlation Coefficient (r²)	≥ 0.9993	0.9986	Not Specified	0.9992
LOD	0.022 μg/mL	Not Specified	Not Specified	0.013 ppm
LOQ	Not Specified	Not Specified	Not Specified	0.041 ppm
Recovery	> 94%	Not Specified	Not Specified	109.06 - 116.23%

Experimental Workflow Diagramdot





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